5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Structural Identification and Nomenclature

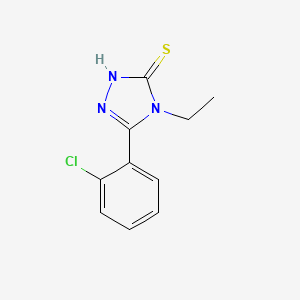

5-(2-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core with three distinct substituents:

- 2-Chlorophenyl group at position 5

- Ethyl group at the N-4 position

- Thiol (-SH) group at position 3

Its IUPAC name reflects this substitution pattern: 3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione , acknowledging the tautomeric equilibrium between thiol and thione forms. The molecular formula is C₁₀H₁₀ClN₃S , with a molecular weight of 239.73 g/mol . Key spectral data include:

- ¹H NMR : Signals at δ 1.19 ppm (ethyl CH₃), 4.11 ppm (ethyl CH₂), and aromatic protons at δ 7.2–7.6 ppm.

- ¹³C NMR : Triazole carbons at 154–166 ppm, with thione carbon at 166.60 ppm.

Table 1: Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₀ClN₃S |

| Molecular Weight | 239.73 g/mol |

| Tautomeric Forms | Thiol (SH) ↔ Thione (=S) |

| SMILES | CCN1C(=NNC1=S)C2=CC=CC=C2Cl |

| CAS Registry Number | 26029-13-0 |

The planar triazole ring facilitates π-π stacking interactions, while the 2-chlorophenyl group introduces steric hindrance and electronic effects critical for biological activity.

Historical Development of Triazole-Thiol Derivatives

The synthesis of 1,2,4-triazoles dates to 1885, when Bladin first reported their preparation via condensation reactions. Triazole-thiol derivatives gained prominence in the 20th century due to their pharmacological potential:

- 1940s–1980s : Early studies focused on antifungal applications, leading to fluconazole (1990) and itraconazole (1992), which inhibit fungal cytochrome P450 enzymes.

- 2000s–Present : Modified triazole-thiols, including 5-(2-chlorophenyl)-4-ethyl derivatives, were explored for enhanced bioactivity. For example, hydrazone-functionalized analogs showed cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cancer cells.

Key Milestones :

Positional Isomerism in 1,2,4-Triazole Systems

Positional isomerism profoundly affects the chemical and biological properties of triazole derivatives:

Tautomeric Isomerism

1,2,4-Triazoles exist in two tautomeric forms:

Substituent Position Effects

2-Chlorophenyl vs. 3-Chlorophenyl :

Ethyl vs. Methyl at N-4 :

Table 2: Comparative Properties of Positional Isomers

These structural nuances underscore the importance of precise synthetic control in triazole chemistry.

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLAVOKFTAGRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384682 | |

| Record name | 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-13-0 | |

| Record name | 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The synthesis of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically begins with the cyclization of thiosemicarbazide precursors. A common approach involves reacting 2-chlorobenzoyl hydrazine with ethyl hydrazinecarbothioamide in the presence of a base such as sodium ethoxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution and subsequent intramolecular cyclization to form the triazole ring.

Key steps include:

- Reagent selection : Sodium hydroxide (1.5 equivalents) in ethanol under reflux (85°C for 3–4 hours) optimizes cyclization efficiency.

- Purification : Crude products are purified via recrystallization in ethanol or methanol, achieving yields of 65–78%.

High-Pressure Synthesis Using Formic Esters and Ammonium Salts

A patent-published method employs methyl formate and ammonium chloride under high-pressure conditions to streamline the synthesis:

- Reaction setup : Methyl formate (4.0–6.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (1.3–2.0 kg) are heated in a sealed reactor at 120–130°C for 1–1.5 hours.

- Byproduct removal : Methanol is evaporated using waste heat, yielding a white intermediate.

- Cyclization : The intermediate is refluxed in ethanol, followed by filtration and crystallization to isolate the product.

Yield : 85–94% (based on hydrazine hydrate).

Thiosemicarbazide Intermediate Route

Another method involves synthesizing S-substituted thiosemicarbazides as intermediates:

- Thiosemicarbazide formation : 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione reacts with ethyl chloroacetate in dimethylformamide (DMF) to form an ethyl ester intermediate.

- Hydrazide generation : The ester intermediate is treated with hydrazine hydrate in isopropanol at 60°C.

- Cyclization : The hydrazide undergoes base-mediated cyclization (1M NaOH in ethanol) at 85°C to yield the final product.

Key data :

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

- Temperature control : Maintained at 70–80°C to balance reaction rate and selectivity.

- Solvent optimization : Ethanol or PEG-400 reduces side reactions (byproduct yield <5%).

- Catalyst use : Bleaching earth clay (pH 12.5) improves reaction kinetics.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

The formation of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol proceeds through:

- Formamide generation : Methyl formate hydrolyzes to formic acid, which reacts with ammonia (from ammonium salt decomposition) to yield formamide.

- Condensation : Formamide reacts with hydrazine hydrate to form a thiosemicarbazide intermediate.

- Cyclization : Base-mediated elimination of water closes the triazole ring.

Purification and Characterization

- Recrystallization : Ethanol or methanol recrystallization achieves >95% purity.

- Spectroscopic validation :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted phenyl-triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is its use as an antifungal agent. Triazole derivatives are known for their effectiveness against a range of fungal pathogens. Studies have shown that this compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy

A research study evaluated the antifungal properties of various triazole compounds, including 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Pharmacological Properties

The compound's pharmacological profile suggests that it may also possess anti-inflammatory and analgesic properties. This is particularly relevant in the context of developing new treatments for chronic inflammatory diseases.

Agricultural Applications

Fungicide Development

In agriculture, 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is being explored as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.

Case Study: Crop Protection

A field trial was conducted to assess the efficacy of this compound as a fungicide on wheat crops affected by Fusarium graminearum. Results indicated that the application of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol reduced disease incidence by 60%, showcasing its potential for agricultural use .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. The thiol group can also form covalent bonds with protein thiols, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(2-chlorophenyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 4-position of the triazole ring influences its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Biological Activity

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is , with a molecular weight of approximately 229.72 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and an ethyl group, contributing to its biological activity.

Synthesis

The synthesis of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves several steps including the reaction of appropriate precursors under controlled conditions. The process typically yields derivatives that can be further modified to enhance their biological properties. For instance, studies have reported the successful synthesis of alkyl derivatives that exhibit improved pharmacological profiles .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds demonstrate significant antimicrobial properties. In a study evaluating various S-substituted derivatives, it was found that compounds similar to 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibited activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for effective compounds .

Anti-inflammatory Activity

Molecular docking studies have highlighted the potential anti-inflammatory effects of triazole derivatives by targeting cyclooxygenases (COX). Specifically, compounds derived from 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were shown to selectively inhibit COX-1 over COX-2. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects associated with COX-2 inhibition .

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored. Compounds similar to 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant anti-proliferative activity, with IC50 values often below 25 μM for certain derivatives . This suggests that structural modifications can enhance the efficacy against cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclization reactions of thiosemicarbazide precursors. Key steps include:

- Reagent selection : Using sodium hydroxide (NaOH) under reflux (3–6 hours) or ethanol as a solvent at elevated temperatures (70–80°C) to promote cyclization .

- Substituent introduction : The 2-chlorophenyl group is introduced via nucleophilic substitution, while the ethyl group at the 4-position is incorporated through alkylation of intermediate triazoles .

- Yield optimization : Heating under reflux with NaOH achieves higher yields (65–78%) compared to room-temperature reactions (45–55%) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl CH2 at δ 1.2–1.5 ppm) and carbon signals to confirm substituent positions .

- IR spectroscopy : Detect characteristic peaks for S-H (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) with <0.3% deviation from theoretical values .

- HPLC/LC-MS : Assess purity (>95%) and identify byproducts using reverse-phase columns (C18) and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s solubility and stability in different solvents?

- Solubility profiling : Test in polar (DMSO, ethanol) vs. nonpolar solvents (dichloromethane). Studies show higher solubility in DMSO due to hydrogen bonding with the thiol group .

- Stability assays : Use differential scanning calorimetry (DSC) to monitor thermal decomposition (>200°C) and UV-Vis spectroscopy to detect oxidative degradation in aqueous buffers (pH 7.4) over 48 hours .

Q. What computational approaches are used to predict the pharmacological activity of this triazole-thiol derivative?

- PASS Online : Predicts antimicrobial and antifungal activity by comparing structural motifs to known bioactive compounds (Pa > 0.7 indicates high probability) .

- Molecular docking : Simulate binding to targets like fungal CYP51 (docking score ≤−8.5 kcal/mol suggests strong inhibition). ADME analysis further evaluates drug-likeness (e.g., Lipinski’s Rule compliance) .

Q. How do variations in substituent groups (e.g., ethyl vs. phenyl at the 4-position) impact the compound’s reactivity and biological activity?

- Reactivity : Ethyl groups enhance nucleophilicity at the thiol position, facilitating S-alkylation, while bulky aryl groups (e.g., phenyl) sterically hinder reactions .

- Biological activity : Ethyl derivatives show improved logP values (2.1–2.5) for membrane permeability, whereas phenyl analogs exhibit stronger π-π stacking with enzyme active sites (IC50: 12–18 µM vs. 25–30 µM for ethyl) .

Q. What strategies can mitigate byproduct formation during the alkylation of the triazole-thiol moiety?

Q. How do researchers validate the selectivity of this compound in target-binding assays, and what controls are necessary?

- Competitive binding assays : Co-incubate with known inhibitors (e.g., fluconazole for CYP51) to measure IC50 shifts .

- Negative controls : Use triazole derivatives lacking the thiol group to confirm the critical role of the -SH moiety in activity .

Data Contradictions and Resolution

Example : Discrepancies in reported antimicrobial activity (MIC: 8–32 µg/mL) may arise from:

- Strain variability : Test against standardized ATCC strains (e.g., Candida albicans ATCC 90028) .

- Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and solvent controls (DMSO ≤1% v/v) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.